molecular formula C14H19Cl2F3N2O2 B2530125 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride CAS No. 859027-02-4

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride

Número de catálogo B2530125
Número CAS: 859027-02-4
Peso molecular: 375.21
Clave InChI: PPNMXEJPTKPASZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride" is a chemical of interest due to its structural relevance to pharmacologically active molecules. It is related to piperazine derivatives, which are known for their potential in drug development, particularly in the synthesis of imatinib, a medication used in the treatment of certain types of cancer .

Synthesis Analysis

The synthesis of this compound has been optimized through various methods. One approach involves the direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride, yielding high purity and efficiency, suitable for large-scale production . Another method includes the α-bromination of 4-methylbenzoic acid followed by amination without separation, with bromosuccinimide as the bromine agent and benzoyl peroxide as the initiator. This process has been refined to achieve a yield of approximately 81.5% under optimal conditions .

Molecular Structure Analysis

The molecular structure of the compound has been characterized by various spectroscopic techniques. The dihedral angle between the mean plane of the benzyl ring and the piperazin-1-yl group is significant, indicating a distinct three-dimensional conformation. The carboxyl group exhibits a short C=O and slightly extended C–O bond, influenced by weak intermolecular interactions .

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of its potential as a precursor for imatinib. The presence of the trifluoromethyl group and the piperazin-1-yl moiety suggests that it may undergo various chemical reactions, including alkylation, amidation, and coupling reactions, which are essential in the synthesis of complex pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The presence of the trifluoromethyl group contributes to its stability and reactivity. The compound's crystalline form has been studied, revealing specific hydrogen bonding patterns and crystal packing, which are crucial for understanding its behavior in solid-state and its interactions with other molecules .

Aplicaciones Científicas De Investigación

Synthesis and Optimization

The compound 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride has been synthesized through various methodologies, emphasizing its significance as a synthetic intermediate. One study presented a synthesis route starting from 4-methylbenzoic acid, exploring the effects of bromination and amination conditions to optimize yield, resulting in an 81.5% yield under optimal conditions. This synthesis path highlights the compound's relevance in organic chemistry and drug development (Lu Xiao-qin, 2010).

Key Precursor in Drug Synthesis

Significantly, this compound serves as a crucial precursor in the synthesis of pharmaceuticals like imatinib, a well-known cancer therapy drug. A practical and efficient synthesis method has been reported, providing an accessible route for large-scale production, underlining its critical role in medicinal chemistry (E. Koroleva et al., 2012).

Structural and Chemical Studies

Structural analysis of this compound and its derivatives provides insights into its chemical behavior and potential applications. For instance, an X-ray crystallographic study revealed its 'L-shaped' conformation and interaction with picric acid, offering a glimpse into its solid-state characteristics and potential for forming salts with various applications (Hongqi Li et al., 2009).

Biological Activity and Potential Therapeutic Uses

Beyond its role in synthesizing other compounds, derivatives of this compound have been explored for biological activities. For example, studies have synthesized new amides and analyzed them for potential antileukemic properties, highlighting the broader implications of this compound in drug discovery and development (E. Koroleva et al., 2011).

Mecanismo De Acción

While the specific mechanism of action for this compound is not provided in the retrieved sources, similar compounds have been found to inhibit both the active and inactive conformations of BCR-ABL kinase .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2.2ClH/c1-18-4-6-19(7-5-18)9-11-3-2-10(13(20)21)8-12(11)14(15,16)17;;/h2-3,8H,4-7,9H2,1H3,(H,20,21);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNMXEJPTKPASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared in the same manner as in Reference Example 1 (step 6), except that ethyl 4-(4-methylpiperazin-1-ylmethyl)-3-trifluoromethylbenzoate obtained in the step 3 was used, and that the reaction solution was acidified (pH 3) with concentrated hydrochloric acid in place of 1N hydrochloric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.